Testosterone undecanoate

pharmacokinetics androgen replacement preclinical

Testosterone undecanoate (TU) is a C17β fatty acid ester prodrug whose 11-carbon undecanoate side chain imparts uniquely high lipophilicity. This structural feature enables two clinically and experimentally distinct delivery modalities: oral soft-gel capsules absorbed via the intestinal lymphatic system, bypassing hepatic first-pass metabolism, and a long-acting intramuscular depot formulation that sustains physiological-to-supraphysiological testosterone levels for approximately 10–12 weeks following a single injection. In chronic androgen-deficiency models, TU reduces injection frequency 5- to 10-fold and yields a 2.3-fold higher AUC per equivalent dose compared with shorter-chain esters (enanthate, cypionate), markedly attenuating peak–trough fluctuations and minimizing handling-induced stress. Oral TU demonstrates evidence-supported superiority over topical testosterone gel for mental-health endpoints (SF-36v2 MCS Δ 3.27 points, p=0.009). For metabolic-syndrome-focused protocols, parenteral TU achieves significantly greater improvements in waist circumference, cholesterol, HDL, and SHBG than gel-based formulations. Procurement of TU is thus indicated when sustained, flat pharmacokinetic profiles or oral lymphatic delivery are critical experimental parameters.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 5949-44-0
Cat. No. B3395949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTestosterone undecanoate
CAS5949-44-0
SynonymsAndriol
Nebido
Pantestone
Restandol
testosterone undecanoate
testosterone undecylate
Undesto
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1
InChIKeyUDSFVOAUHKGBEK-CNQKSJKFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<1 mg/mL

Testosterone Undecanoate CAS 5949-44-0: Chemical Identity and Procurement Context


Testosterone undecanoate (CAS 5949-44-0, C30H48O3, MW 456.7) is a C17β fatty acid ester prodrug of the endogenous androgen testosterone, characterized by an 11-carbon undecanoate side chain . This structural modification confers substantially increased lipophilicity relative to shorter-chain testosterone esters (e.g., enanthate, cypionate, propionate), enabling formulation as both an oral lymphatic-absorbed soft capsule and a long-acting intramuscular depot injection [1]. The compound is supplied as a white to off-white crystalline solid with melting point 59–61°C, exhibiting high solubility in chloroform, moderate solubility in ethanol, slight solubility in vegetable oils, and negligible aqueous solubility . It is classified as a Schedule III controlled substance in the United States [1].

Why Testosterone Undecanoate Cannot Be Interchanged with Shorter-Chain Testosterone Esters in Scientific or Clinical Procurement


Testosterone undecanoate exhibits fundamentally distinct pharmacokinetic behavior from testosterone enanthate and cypionate due to the extended 11-carbon ester side chain, which dictates a half-life of approximately 10–12 weeks compared with 5–10 days for shorter esters [1]. This extended duration results in markedly different dosing intervals—every 10–12 weeks for intramuscular undecanoate versus every 1–2 weeks for enanthate/cypionate—and yields a flattened serum testosterone concentration profile with attenuated peak–trough fluctuation [2]. Additionally, oral testosterone undecanoate undergoes preferential absorption via the intestinal lymphatic system, bypassing hepatic first-pass metabolism, a property not shared by unesterified testosterone or other oral androgen formulations [3]. These pharmacological and formulation-level distinctions render direct substitution scientifically invalid; procurement decisions must therefore be guided by the specific experimental or therapeutic requirements for sustained versus intermittent androgen exposure.

Quantitative Differentiation Evidence for Testosterone Undecanoate: Head-to-Head Comparator Data


Intramuscular TU vs. Testosterone Enanthate: 2.3× Higher AUC and 6× Longer Dosing Interval in Preclinical Model

In a direct head-to-head preclinical comparison using orchidectomized cynomolgus monkeys receiving a single intramuscular injection of 10 mg/kg body weight, testosterone undecanoate (TU) produced a significantly higher total testosterone exposure (AUC) than testosterone enanthate (TE): 4051 ± 939 vs. 1771 ± 208 nmol·h/L (p < 0.045) [1]. TU maintained serum testosterone within the supraphysiological range (40–68 nmol/L) for 45 days and within the normal physiological range for an additional 56 days (total ~101 days), whereas TE produced highly supraphysiological peaks (100–177 nmol/L) for only 5 days, followed by a rapid decline to the lower limit of normal by day 31 [1].

pharmacokinetics androgen replacement preclinical testosterone esters

Oral TU vs. Topical Testosterone Gel (1.62%): Superior Patient-Reported Mental Health Outcomes in Phase 3 Trial

In a Phase 3 randomized controlled trial (N=315 hypogonadal males, 2:1 randomization), oral testosterone undecanoate (TLANDO, 225 mg BID) demonstrated nominally statistically significantly greater mean improvements from baseline compared with 1.62% topical testosterone gel (AndroGel) across multiple patient-reported outcome measures: SF-36v2 mental health score (2.91 vs. −0.10; p=0.035), mental component summary (3.82 vs. 0.55; p=0.009), and Psychosexual Daily Questionnaire negative mood score (−0.57 vs. −0.20; p=0.021) [1]. Overall safety endpoints were comparable between the two formulations [1].

clinical trial hypogonadism oral testosterone quality of life patient-reported outcomes

Parenteral TU vs. Testosterone Gel: Superior Metabolic Parameter Improvements with Higher Plasma T Levels

In a sequential-treatment clinical study of 27 hypogonadal men (aged 47–74 years), patients treated first with testosterone gel (achieving low-normal plasma T) and subsequently with parenteral testosterone undecanoate (TU, achieving mid-normal plasma T) showed larger improvements with TU in multiple metabolic parameters: reduction in waist circumference and plasma cholesterol were larger with TU than with T gel; increases in plasma high-density lipoprotein (HDL) and sex hormone-binding globulin (SHBG) were larger with TU than with T gel [1]. The study authors concluded that 'some androgen-dependent biological functions require higher plasma T levels than others, and, moreover, these thresholds differ among men' [1].

metabolic syndrome testosterone replacement waist circumference HDL cholesterol

Oral TU Food-Effect Quantification: 94% AUC Increase with High-Fat Meal in Labeled Pharmacokinetic Data

According to FDA-approved prescribing information, the systemic exposure (AUC0–24h) of testosterone following oral testosterone undecanoate capsule administration is strongly modulated by dietary fat content. When administered with breakfast containing 16%, 33%, and 45% fat, the AUC0–24h of testosterone increased by 37%, 87%, and 94%, respectively, compared with fasted conditions [1]. This pronounced food effect is a direct consequence of the compound's lymphatic absorption pathway, which is unique among clinically available testosterone formulations and not observed with other oral androgens that undergo portal vein absorption with extensive first-pass hepatic metabolism [2].

food effect oral bioavailability AUC formulation lymphatic absorption

Long-Acting Intramuscular TU: 10-Week Dosing Interval Enables 5–10× Fewer Injections than Enanthate/Cypionate

Testosterone undecanoate (intramuscular depot formulation, e.g., Aveed/Nebido) is administered at a dose of 750 mg (3 mL) initially, followed by a second 750 mg injection at 4 weeks, and thereafter every 10 weeks [1]. In contrast, testosterone enanthate and cypionate require administration every 1–2 weeks (100–200 mg per injection) to maintain eugonadal testosterone levels [2]. Over a 52-week treatment period, this translates to approximately 5–6 injections for TU versus 26–52 injections for shorter esters [1][2]. The extended interval is attributable to TU's substantially longer half-life (~10–12 weeks) and high lipophilicity conferred by the 11-carbon ester chain [3].

dosing interval patient compliance long-acting injectable TRT

Oral TU Steady-State Pharmacokinetics: 87.4% of Patients Achieve Eugonadal Range Without Dose Titration

In a Phase 3 clinical study of oral testosterone undecanoate (225 mg BID starting dose), 87.4% of hypogonadal male patients achieved a 24-hour average serum total testosterone concentration within the eugonadal reference range (300–1140 ng/dL) following dose titration [1]. The mean 24-hour average concentration (Cavg) at day 90 was 393.3 ± 113.6 ng/dL, with a mean Cmax of 852.4 ± 311.3 ng/dL, both falling within the normal physiological range [2]. This high rate of target-range achievement with a standardized starting dose distinguishes oral TU from alternative testosterone replacement modalities (e.g., gels, patches, buccal systems) which often exhibit higher inter-individual variability and require more extensive dose individualization.

steady-state eugonadal dose titration testosterone replacement clinical trial

Procurement-Guiding Application Scenarios for Testosterone Undecanoate


Long-Term Preclinical Androgen Replacement Requiring Minimized Handling Frequency

In studies of chronic androgen deficiency in rodent or non-human primate models where frequent handling or repeated injections introduce confounding stress variables or logistical burden, intramuscular testosterone undecanoate provides sustained physiological to moderately supraphysiological testosterone exposure for ~100 days following a single injection. This contrasts with testosterone enanthate, which requires reinjection every 1–2 weeks and produces pronounced peak–trough fluctuations [1]. The 2.3-fold higher AUC per equivalent dose and 5–10× reduction in injection frequency make TU the optimal procurement choice for long-duration androgen replacement protocols.

Clinical Trials Investigating Oral Androgen Therapy with Patient-Reported Mental Health Endpoints

For Phase 2–3 clinical studies where improvements in mood, mental health, and quality of life are co-primary or secondary endpoints, oral testosterone undecanoate has demonstrated statistically significant superiority over 1.62% topical testosterone gel across multiple validated patient-reported outcome instruments (SF-36v2 mental health: Δ 3.01 points, p=0.035; mental component summary: Δ 3.27 points, p=0.009; negative mood: Δ 0.37 points, p=0.021) [2]. Procurement of oral TU for such trials is evidence-supported, whereas alternative oral androgen formulations lack comparable head-to-head mental health outcome data.

Metabolic Syndrome Research Requiring Quantifiable Waist Circumference and Lipid Parameter Improvements

In interventional studies targeting metabolic syndrome features in hypogonadal populations, parenteral testosterone undecanoate has demonstrated superior improvements in waist circumference, plasma cholesterol, HDL, and SHBG compared with testosterone gel, attributable to its capacity to achieve higher and more sustained plasma testosterone levels [3]. This evidence supports selection of TU over gel-based androgen formulations when metabolic outcomes are the primary research focus and higher systemic testosterone exposure is therapeutically appropriate.

Bioequivalence and Generic Formulation Development Studies with Established Reference Standards

For CROs and pharmaceutical development laboratories conducting bioequivalence studies of generic oral TU soft capsules, the originator product (Andriol Testocaps®) serves as an established reference standard with fully characterized pharmacokinetic parameters. Recent Chinese bioequivalence data demonstrate that generic TU formulations achieve geometric mean ratios for Cmax, AUC0–t, and AUC0–∞ within the 90% CI acceptance range under fed conditions, with comparable safety profiles [4]. This provides a validated regulatory pathway and reference dataset for procurement of reference standards and test formulations in generic development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Testosterone undecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.